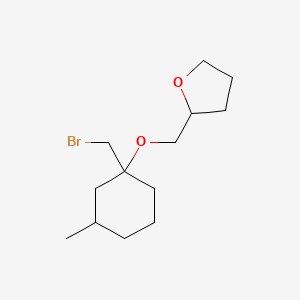
5-Chloro-4-(chloromethyl)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(chloromethyl)-2-methoxypyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 5th position, a chloromethyl group at the 4th position, and a methoxy group at the 2nd position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(chloromethyl)-2-methoxypyridine typically involves the chlorination of 2-methoxypyridine followed by the introduction of a chloromethyl group. One common method includes the reaction of 2-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 5th position. This is followed by the reaction with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistent quality.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Chloro-4-(chloromethyl)-2-methoxypyridine can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products:
Substitution: Formation of azide derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of methyl derivatives.
科学研究应用
Chemistry: 5-Chloro-4-(chloromethyl)-2-methoxypyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on cellular processes. It can serve as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its chemical properties allow for the development of effective pest control agents.
作用机制
The mechanism of action of 5-Chloro-4-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. The methoxy group may enhance the compound’s ability to penetrate cellular membranes, increasing its efficacy.
Molecular Targets and Pathways:
Proteins: The compound can bind to enzymes, altering their activity and disrupting metabolic pathways.
DNA: Interaction with DNA can lead to mutations or inhibition of replication, affecting cell proliferation.
相似化合物的比较
5-Chloro-2-methoxypyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloromethyl-2-methoxypyridine: Similar structure but with the chlorine atom at a different position, affecting its chemical behavior.
2-Chloro-4-(chloromethyl)-5-methoxypyridine: Another isomer with distinct properties and uses.
Uniqueness: 5-Chloro-4-(chloromethyl)-2-methoxypyridine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. Its combination of a chloromethyl and methoxy group on the pyridine ring makes it a versatile compound in synthetic chemistry and various research fields.
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
5-chloro-4-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 |
InChI 键 |
IXPLDNHDSXMVBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


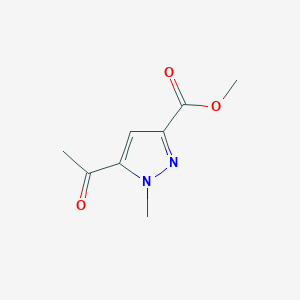

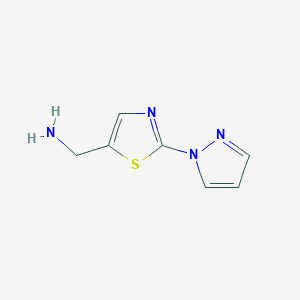
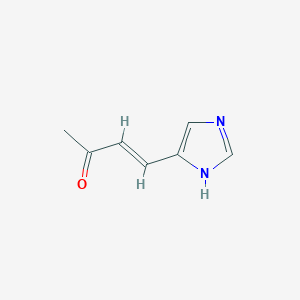



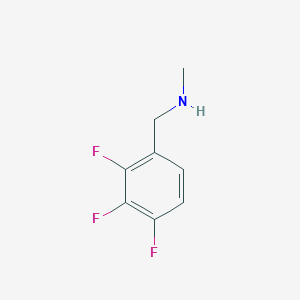
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
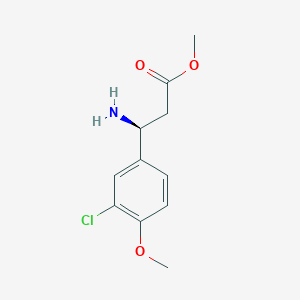
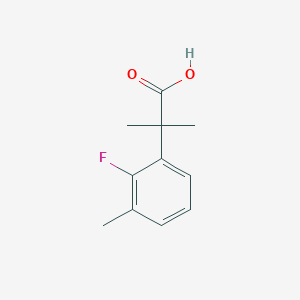
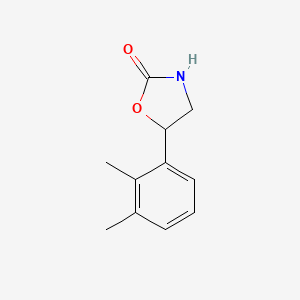
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)
